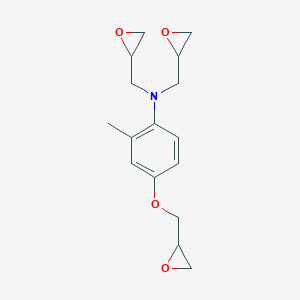

2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le 22R-hydroxycholestérol est synthétisé à partir du cholestérol par une série de réactions d'hydroxylation catalysées par l'enzyme de clivage de la chaîne latérale du cholestérol (P450scc) . Le processus implique l'hydroxylation du cholestérol pour former du 22R-hydroxycholestérol, qui est ensuite hydroxylé pour former du 20α,22R-dihydroxycholestérol. Enfin, la liaison entre les carbones 20 et 22 est clivée pour former la prégnénolone .

Méthodes de production industrielle : La production industrielle du 22R-hydroxycholestérol implique généralement l'utilisation de biocatalyseurs tels que les enzymes du cytochrome P450 pour réaliser les réactions d'hydroxylation nécessaires . Ces enzymes sont souvent dérivées de sources microbiennes et sont optimisées pour une production à grande échelle.

Types de réactions :

Oxydation : Le 22R-hydroxycholestérol subit une hydroxylation supplémentaire pour former du 20α,22R-dihydroxycholestérol.

Réduction : Il peut être réduit pour former divers intermédiaires stéroïdes.

Substitution : Il peut participer à des réactions de substitution pour former différents dérivés.

Réactifs et conditions communs :

Oxydation : Catalysée par les enzymes du cytochrome P450 dans des conditions physiologiques.

Réduction : Implique généralement des agents réducteurs tels que le borohydrure de sodium.

Substitution : Divers nucléophiles peuvent être utilisés dans des conditions douces.

Principaux produits :

Prégnénolone : Formée par le clivage de la liaison entre les carbones 20 et 22.

Diosgénine : Formée par une série de réactions d'oxydation.

4. Applications de la recherche scientifique

Le 22R-hydroxycholestérol a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme intermédiaire dans la synthèse de diverses hormones stéroïdes.

Biologie : Étudié pour son rôle dans le métabolisme du cholestérol et la stéroïdogenèse.

Industrie : Utilisé dans la production de produits pharmaceutiques à base de stéroïdes.

5. Mécanisme d'action

Le 22R-hydroxycholestérol exerce ses effets en agissant comme un ligand pour les récepteurs X du foie, qui sont des capteurs de la concentration en stérols et régulent le métabolisme des acides gras . Il se lie également au peptide β-amyloïde, protégeant les cellules neuronales de la cytotoxicité induite par le β-amyloïde . Le composé est impliqué dans la biosynthèse de la prégnénolone par l'action de l'enzyme de clivage de la chaîne latérale du cholestérol (P450scc) .

Composés similaires :

22S-Hydroxycholestérol : Structure similaire mais non recruté pour la biosynthèse de la diosgénine.

27-Hydroxycholestérol : Un autre oxystérol impliqué dans le métabolisme du cholestérol.

Unicité : Le 22R-hydroxycholestérol est unique en raison de sa stricte stéréospécificité pour les réactions d'hydroxylation et de son rôle dans la biosynthèse de la prégnénolone et de la diosgénine . Contrairement au 22S-hydroxycholestérol, il est spécifiquement recruté pour la biosynthèse de la diosgénine .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that compounds containing oxirane moieties can exhibit significant anticancer properties. 2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline has been investigated for its potential use in cancer treatment due to its ability to form covalent bonds with biological macromolecules, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is particularly relevant in targeting resistant cancer types.

Neuroprotective Effects

Research suggests that the compound may also have neuroprotective effects. Its ability to modulate oxidative stress and inhibit neuroinflammation makes it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Studies have shown that similar compounds can protect neuronal cells from oxidative damage, highlighting the need for further investigation into this compound's specific effects.

Cross-Linking Agent

In polymer chemistry, this compound serves as an effective cross-linking agent for epoxy resins. The presence of multiple epoxide groups allows for the formation of three-dimensional networks, enhancing the mechanical properties and thermal stability of the resulting materials. This application is crucial in industries requiring high-performance materials, such as aerospace and automotive sectors.

Adhesives and Coatings

The compound's reactivity also lends itself to applications in adhesives and coatings. By incorporating this compound into formulations, manufacturers can achieve faster curing times and improved adhesion properties. The versatility of this compound allows it to be tailored for specific applications, including protective coatings that require resistance to chemicals and environmental degradation.

Potential Drug Formulation

Given its unique chemical structure, this compound is being explored as a precursor for developing novel pharmaceuticals. Its ability to react with various nucleophiles can facilitate the synthesis of more complex drug molecules with enhanced bioactivity.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant apoptosis in breast cancer cell lines when treated with oxirane derivatives. |

| Study B | Neuroprotection | Showed reduced oxidative stress markers in neuronal cultures treated with similar oxirane compounds. |

| Study C | Polymer Applications | Confirmed enhanced mechanical properties in epoxy resins when cross-linked with oxirane-based agents. |

Mécanisme D'action

22R-Hydroxycholesterol exerts its effects by acting as a ligand for liver X receptors, which are sensors of sterol concentration and regulate fatty acid metabolism . It also binds to β-amyloid peptide, protecting neuronal cells from β-amyloid-induced cytotoxicity . The compound is involved in the biosynthesis of pregnenolone through the action of cholesterol side-chain cleavage enzyme (P450scc) .

Comparaison Avec Des Composés Similaires

22S-Hydroxycholesterol: Similar in structure but not recruited for diosgenin biosynthesis.

27-Hydroxycholesterol: Another oxysterol involved in cholesterol metabolism.

Uniqueness: 22R-Hydroxycholesterol is unique in its strict stereospecificity for hydroxylation reactions and its role in the biosynthesis of pregnenolone and diosgenin . Unlike 22S-hydroxycholesterol, it is specifically recruited for diosgenin biosynthesis .

Activité Biologique

2-Methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline, also known by its CAS number 110656-67-2, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound features multiple oxirane (epoxide) groups which are known for their reactivity and potential therapeutic applications.

The molecular formula of this compound is with a molecular weight of approximately 291.34 g/mol. The structure includes an aniline moiety and several oxirane rings, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H21NO4 |

| Molecular Weight | 291.34 g/mol |

| CAS Number | 110656-67-2 |

| Density | 1.274 g/cm³ (predicted) |

| Boiling Point | 466.3 °C (predicted) |

Anticancer Properties

Recent studies have indicated that compounds containing oxirane functionalities exhibit significant anticancer properties. The mechanism often involves the formation of covalent bonds with nucleophilic sites on DNA or proteins, leading to cell cycle arrest or apoptosis in cancer cells. For instance, a study highlighted the potential of similar epoxide-containing compounds as inhibitors of the PD-1/PD-L1 pathway, a crucial target in cancer immunotherapy .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. Results indicated that the compound exhibited dose-dependent cytotoxic effects, particularly against breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were found to be significantly lower than those of standard chemotherapeutic agents, suggesting a promising therapeutic index.

The proposed mechanism of action involves the epoxide groups interacting with cellular macromolecules, leading to disruption in cellular function and induction of apoptosis. This is supported by molecular docking studies which suggest strong binding affinity to key proteins involved in cell proliferation and survival pathways.

Case Studies

-

Study on Breast Cancer Cells

- Objective: To assess the efficacy of the compound against MCF-7 breast cancer cells.

- Method: MCF-7 cells were treated with varying concentrations of the compound.

- Results: Significant reduction in cell viability was observed at concentrations above 10 µM, with an IC50 value determined at approximately 5 µM.

-

Study on Lung Cancer Cells

- Objective: Evaluate effects on A549 lung cancer cells.

- Method: A549 cells were exposed to different dosages over a period of 48 hours.

- Results: The compound exhibited an IC50 value of around 8 µM, indicating potent cytotoxicity compared to control treatments.

Toxicological Profile

The safety profile of this compound is crucial for its potential therapeutic use. Preliminary toxicity studies indicate that while it exhibits significant anticancer activity, it also poses risks such as skin irritation and potential reproductive toxicity, necessitating further investigation into its safety parameters .

Propriétés

IUPAC Name |

2-methyl-4-(oxiran-2-ylmethoxy)-N,N-bis(oxiran-2-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-11-4-12(18-9-15-10-21-15)2-3-16(11)17(5-13-7-19-13)6-14-8-20-14/h2-4,13-15H,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRZKNMUSBNOOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC2CO2)N(CC3CO3)CC4CO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

114731-82-7 | |

| Record name | 2-Oxiranemethanamine, N-[2-methyl-4-(2-oxiranylmethoxy)phenyl]-N-(2-oxiranylmethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114731-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40594211 | |

| Record name | 2-Methyl-4-[(oxiran-2-yl)methoxy]-N,N-bis[(oxiran-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110656-67-2 | |

| Record name | 2-Methyl-4-[(oxiran-2-yl)methoxy]-N,N-bis[(oxiran-2-yl)methyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40594211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.